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2,2-diphenyl-N-propylacetamide

Cat. No.: B4813587
M. Wt: 253.34 g/mol
InChI Key: OJPOMJHDPJNFCY-UHFFFAOYSA-N
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Description

Historical Overview of Diphenylmethane (B89790) and Acetamide (B32628) Derivatives in Chemical Research

The diphenylmethane scaffold, consisting of a methane (B114726) molecule where two hydrogen atoms are replaced by phenyl groups, is a common structural motif in organic chemistry. wikipedia.org Its derivatives have found applications in various fields, including the development of dyes, polymers, and pharmaceuticals. pharmaguideline.com Notably, many antihistamines and anticholinergic agents are based on the diphenylmethane structure. wikipedia.org The methylene (B1212753) bridge in diphenylmethane imparts a specific three-dimensional geometry that can be crucial for biological activity.

Acetamide (CH₃CONH₂) is the simplest amide derived from acetic acid and has been known for over a century. wikipedia.org Its derivatives, particularly N-substituted acetamides, have been a subject of continuous research due to their diverse applications. wustl.edunih.gov The amide bond is a fundamental linkage in biochemistry, forming the backbone of proteins. In synthetic chemistry, the development of methods for forming amide bonds has been a central theme, leading to a wide array of reagents and techniques for their efficient synthesis. acs.orgmasterorganicchemistry.com

Structural Elucidation and Nomenclatural Conventions of 2,2-Diphenyl-N-Propylacetamide

The systematic IUPAC name for the compound is This compound . This name is derived following a set of established rules:

Parent Chain: The longest carbon chain containing the functional group is an acetamide.

Substituents on the Carbonyl Carbon: The carbon atom adjacent to the carbonyl group (C-2) is substituted with two phenyl groups, hence "2,2-diphenyl".

Substituents on the Nitrogen: The nitrogen atom of the acetamide is substituted with a propyl group, leading to the "N-propyl" prefix.

The structure is characterized by a central quaternary carbon atom bonded to two phenyl rings, a carbonyl group, and a nitrogen atom which is, in turn, bonded to a propyl group. The presence of the two bulky phenyl groups sterically hinders the rotation around the adjacent single bonds, influencing the molecule's preferred conformation.

Interactive Data Table: Properties of Precursors

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
2,2-Diphenylacetic AcidC₁₄H₁₂O₂212.24147-148320
n-PropylamineC₃H₉N59.11-8348-49

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO B4813587 2,2-diphenyl-N-propylacetamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diphenyl-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-13-18-17(19)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPOMJHDPJNFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 2,2-Diphenyl-N-Propylacetamide

The synthesis of this compound can be approached through several strategic disconnections, primarily focusing on the formation of the central amide bond or the construction of the diphenylmethane (B89790) scaffold.

Approaches involving the Diphenylmethane Scaffold

A primary and logical starting point for the synthesis of this compound is the use of a pre-formed diphenylmethane derivative. Diphenylacetic acid serves as a key precursor in this approach.

One common method for the synthesis of diphenylacetic acid involves the reduction of benzilic acid using red phosphorus and hydriodic acid. Another route is the alkylation of diphenylmethane with an appropriate alkyl halide, such as a propyl halide, in the presence of a strong base like sodium amide. This reaction proceeds via the formation of the diphenylmethide carbanion, which then acts as a nucleophile. acs.orgdatapdf.com

Once diphenylacetic acid is obtained, it can be converted to the target amide. A highly effective method involves the initial conversion of diphenylacetic acid to its more reactive acyl chloride derivative, diphenylacetyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The subsequent reaction of diphenylacetyl chloride with propylamine (B44156), a primary amine, readily forms the desired amide bond, yielding this compound. chemguide.co.uk This nucleophilic acyl substitution reaction is a cornerstone of amide synthesis.

Table 1: Synthetic Approaches from Diphenylmethane Derivatives

Starting Material Reagent(s) Intermediate Final Product

Amide Bond Formation Strategies for N-Propylacetamide Derivatives

The formation of the amide bond is a critical step in the synthesis of this compound. Beyond the acyl chloride method, various other coupling reagents can be employed to facilitate the direct condensation of diphenylacetic acid with propylamine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents in organic synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.com The use of these reagents often requires the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. growingscience.com Diphenylsilane has also been reported as a coupling reagent for amide bond formation, offering a greener alternative with hydrogen and a siloxane as by-products. rsc.org

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Class Example Reagent(s) General Reaction Conditions
Carbodiimides DCC, DIC Aprotic solvent (e.g., DCM, DMF)
Phosphonium Salts BOP Aprotic solvent, often with a base (e.g., DIPEA)
Uronium Salts HATU, HBTU Aprotic solvent, often with a base (e.g., DIPEA)
Silanes Diphenylsilane Minimal by-products

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient alternative for the synthesis of complex molecules. While no specific MCR has been reported for the direct synthesis of this compound, theoretical pathways can be considered.

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides. organic-chemistry.org A hypothetical Ugi reaction for the target compound could involve the reaction of an aldehyde, an amine (propylamine), a carboxylic acid (diphenylacetic acid), and an isocyanide. organic-chemistry.orgnih.gov

Similarly, the Passerini three-component reaction could theoretically be employed. wikipedia.org This reaction combines a carboxylic acid (diphenylacetic acid), a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.org Subsequent modification would be necessary to arrive at the target structure. The application of these MCRs would depend on the availability of suitable starting materials and the optimization of reaction conditions.

Functionalization and Derivatization of the this compound Core

The this compound molecule presents several sites for further chemical modification, including the two phenyl rings, the amide nitrogen, and the carbonyl group.

Modification of Aromatic Moieties (e.g., Electrophilic Aromatic Substitution Studies)

Standard EAS reactions such as nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen with a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation or acylation could potentially be applied to introduce various functional groups onto the aromatic rings. byjus.com The steric hindrance provided by the bulky diphenylmethyl group might favor substitution at the less hindered para positions. It is important to note that Friedel-Crafts reactions can be limited by the presence of deactivating groups or certain nitrogen-containing functionalities that can coordinate with the Lewis acid catalyst. libretexts.orgreddit.com

Transformations at the Amide Nitrogen and Carbonyl Group

The amide functionality itself offers avenues for derivatization. The hydrogen atom on the amide nitrogen is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation. researchgate.net For instance, treatment with a strong base followed by reaction with an alkyl halide could introduce a second substituent on the nitrogen atom.

The carbonyl group of the amide can undergo reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the amide to the corresponding amine, 1,1-diphenyl-N-propylpropan-1-amine. Milder reducing agents or different reaction conditions might allow for partial reduction to other functionalities.

Table 3: Potential Chemical Transformations of this compound

Reaction Type Reagent(s) Potential Product(s)
Electrophilic Aromatic Substitution (Nitration) HNO₃, H₂SO₄ Nitro-substituted derivatives on the phenyl rings
Electrophilic Aromatic Substitution (Halogenation) Br₂, FeBr₃ Bromo-substituted derivatives on the phenyl rings

Reactions Involving the Propyl Chain

The N-propyl group of this compound, while generally stable, can participate in several chemical transformations. These reactions can range from cleavage of the amide bond to functionalization of the alkyl chain itself.

Reduction: The amide functionality can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.org This reaction specifically transforms the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), converting this compound into N-(2,2-diphenylethyl)propan-1-amine. This transformation is characteristic of amides and proceeds via an iminium ion intermediate. openstax.org

Catalytic C-H Functionalization: More advanced and selective transformations can target the C-H bonds of the propyl chain directly. While specific examples for this compound are not prevalent in general literature, methodologies exist for the functionalization of N-alkyl chains in amides. For instance, palladium(II)-catalyzed reactions have been developed for the alkynylation of unactivated γ-C(sp³)–H bonds of alkyl amides. rsc.org Applying such a strategy to the N-propyl group could theoretically allow for the introduction of new functional groups at the terminal carbon of the propyl chain, opening pathways to novel derivatives.

Potential Reactions of the N-Propyl Group

Reaction TypeReagentsProductsDescription
Acidic HydrolysisH₂O, H⁺ (e.g., HCl), HeatDiphenylacetic acid and Propylammonium saltCleavage of the amide bond to yield the parent carboxylic acid and the protonated amine. libretexts.orgyoutube.com
Basic HydrolysisH₂O, OH⁻ (e.g., NaOH), HeatDiphenylacetate salt and PropylamineCleavage of the amide bond under basic conditions yields the carboxylate salt and the free amine. libretexts.orgopenstax.org
Reduction1) LiAlH₄ 2) H₂ON-(2,2-diphenylethyl)propan-1-amineThe carbonyl of the amide is reduced to a methylene group, forming the corresponding amine. openstax.org
γ-C-H Alkynylation (Hypothetical)Pd(II) catalyst, Alkyne sourceN-(3-alkynylpropyl)-2,2-diphenylacetamideSelective functionalization of the terminal carbon of the propyl chain. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The synthesis of amides, a cornerstone of organic chemistry, has traditionally relied on methods that generate significant chemical waste. The application of green chemistry principles seeks to mitigate this environmental impact through more sustainable synthetic routes. nih.gov The synthesis of this compound from diphenylacetic acid and propylamine serves as a useful model for evaluating these principles.

Key green chemistry principles applicable to this synthesis include waste prevention, atom economy, use of safer solvents, and catalysis. nih.gov Traditional methods often involve "coupling reagents" or the conversion of the carboxylic acid to a more reactive species like an acyl chloride. masterorganicchemistry.com These approaches suffer from poor atom economy, as the reagents are used in stoichiometric amounts and generate substantial by-products that require disposal. catalyticamidation.info

A greener alternative is the direct catalytic amidation of diphenylacetic acid with propylamine, where the only by-product is water. catalyticamidation.info Biocatalysis, in particular, offers a highly sustainable route. Enzymes such as Candida antarctica lipase (B570770) B (CALB) have been shown to effectively catalyze amide bond formation from free carboxylic acids and amines. nih.govnih.gov These enzymatic reactions can often be performed in greener solvents, such as cyclopentyl methyl ether (CPME), which is a safer alternative to commonly used organic solvents. nih.gov This approach is simple, efficient, and often yields high-purity products without the need for extensive purification. nih.gov Another green strategy involves using recyclable catalysts, such as certain nickel compounds, which can be recovered and reused over multiple reaction cycles without a significant loss of activity. nih.govfigshare.com

Comparison of Synthetic Routes

ParameterTraditional Method (e.g., via Acyl Chloride)Green Method (Enzymatic)
Activating AgentSOCl₂ or (COCl)₂ (Stoichiometric)None (Catalytic enzyme)
By-productsSO₂ + HCl or CO + CO₂ + HCl, plus base saltWater
SolventDichloromethane, TolueneGreener solvents (e.g., CPME) or solvent-free. nih.gov
Atom EconomyLowHigh
ConditionsOften requires harsh reagentsMild (e.g., 60°C). nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis is a central pillar of modern, efficient chemical synthesis and a fundamental principle of green chemistry. The development of catalytic direct amidation reactions, which form the amide bond directly from a carboxylic acid and an amine, represents a significant advance over classical methods. catalyticamidation.info

A variety of catalytic systems have been developed that are applicable to the synthesis of this compound from diphenylacetic acid and propylamine.

Organocatalysis: Boronic acid derivatives have been investigated as catalysts for direct amidation. Mechanistic studies suggest that these catalysts activate the carboxylic acid through the formation of bridged B-X-B units, facilitating the nucleophilic attack by the amine. catalyticamidation.info

Metal Catalysis: A wide range of metal-based catalysts have been shown to be effective.

Nickel: Simple nickel salts like NiCl₂ have been demonstrated to be efficient, low-cost, and recyclable catalysts for the direct amidation of phenylacetic acid derivatives. nih.govfigshare.com

Titanium and Zirconium: Early transition metal complexes, such as those based on titanium (e.g., TiCp₂Cl₂) and zirconium, are also effective for direct amidation, although they can be sensitive to air and water. nih.govresearchgate.net

Iridium: Iridium complexes, such as (Cp*IrCl₂)₂, have been used for the N-alkylation of amides with alcohols under solvent-free, microwave-mediated conditions, representing an alternative catalytic route. organic-chemistry.org

Ruthenium: Ruthenium catalysts have been employed for the direct N-alkylation of amides using alcohols, proceeding through a "borrowing hydrogen" mechanism which is highly atom-economical. nih.gov

Biocatalysis: As mentioned previously, enzymes like lipases provide a powerful catalytic approach. The use of Candida antarctica lipase B (CALB) for direct amidation in green solvents exemplifies a highly sustainable and efficient catalytic method. nih.govnih.gov

Catalytic Systems for Direct Amidation

Catalyst TypeExample CatalystGeneral ConditionsKey Advantages
OrganocatalystBoronic AcidsDehydrating, often high temperatureMetal-free. catalyticamidation.info
Nickel CatalystNiCl₂Toluene, 110-150°CLow cost, recyclable. nih.govfigshare.com
Titanium CatalystTiCp₂Cl₂Toluene, refluxEffective for non-activated acids. researchgate.net
Biocatalyst (Enzyme)Candida antarctica Lipase B (CALB)CPME, 60°C, molecular sievesHighly sustainable, mild conditions, high selectivity. nih.govnih.gov

Reaction Mechanisms and Mechanistic Studies

Investigation of Formation Mechanisms for 2,2-Diphenyl-N-Propylacetamide

The synthesis of this compound would likely proceed through standard amidation reactions. One common method would be the reaction of diphenylacetic acid with n-propylamine in the presence of a coupling agent. Another potential route is the reaction of a diphenylacetyl halide (e.g., diphenylacetyl chloride) with n-propylamine.

While these are general and well-established methods for amide formation, specific mechanistic studies detailing the formation of this compound, including reaction kinetics, intermediates, and transition states, are not documented in the available literature. Such studies would provide valuable insights into optimizing reaction conditions and maximizing yield.

Reactivity of the Amide Linkage in this compound

The amide linkage is a cornerstone of organic chemistry and biochemistry, known for its stability. The reactivity of the amide bond in this compound would be influenced by the steric hindrance imposed by the two phenyl groups on the alpha-carbon.

Hydrolysis of the amide, either under acidic or basic conditions, would be a fundamental reaction to study. The mechanism would likely involve nucleophilic attack at the carbonyl carbon, followed by the formation of a tetrahedral intermediate and subsequent collapse to yield diphenylacetic acid and n-propylamine. However, specific studies quantifying the rate of hydrolysis or investigating the influence of the bulky diphenylmethyl group on this process are not available.

Stereochemical Aspects of Reactions involving this compound

The carbon atom alpha to the carbonyl group in this compound is not a stereocenter. However, if one of the phenyl groups were to be substituted, or if reactions were to occur at the phenyl rings, stereochemical considerations could become relevant.

For instance, reactions that introduce a chiral center elsewhere in the molecule would lead to diastereomers, and the stereochemical outcome of such reactions would be of interest. Currently, there is no literature available that discusses the stereochemical aspects of reactions involving this compound.

Influence of Substituent Effects (e.g., Electronic, Steric) on Reactivity

The two phenyl groups and the n-propyl group are key substituents that will dictate the reactivity of this compound.

Steric Effects: The bulky diphenylmethyl group would be expected to sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reactions at this site compared to less substituted amides.

Electronic Effects: The phenyl groups are weakly electron-withdrawing through an inductive effect, which could slightly increase the electrophilicity of the carbonyl carbon. The n-propyl group is electron-donating.

Quantitative studies, such as Hammett analysis, on substituted derivatives of this compound would be necessary to elucidate the electronic effects on its reactivity. Such data is currently unavailable.

Kinetic and Thermodynamic Studies of Relevant Transformations

To fully characterize the reactivity of this compound, kinetic and thermodynamic studies of its key reactions are essential. This would involve determining rate constants, activation energies, and equilibrium constants for reactions such as hydrolysis or formation.

This empirical data is fundamental for building a complete picture of the compound's chemical behavior and for comparing its reactivity to other amides. The absence of such studies in the current body of scientific literature represents a significant gap in our understanding of this particular molecule.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state structure and dynamics of amide-containing molecules. nih.gov For tertiary amides like N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628), a related compound, NMR spectra often reveal the presence of multiple species in solution due to the hindered rotation around the amide C-N bond. scielo.brresearchgate.net This rotation leads to the existence of stable cis (E) and trans (Z) isomers, which are observable as separate sets of signals in both ¹H and ¹³C NMR spectra at room temperature. scielo.br

In the case of 2,2-diphenyl-N-propylacetamide, one would expect a similar conformational equilibrium. The magnetic environments of the propyl group and the diphenylmethyl group would be distinct for the cis and trans conformers. Variable-temperature NMR studies would be particularly insightful, allowing for the determination of the energy barrier for rotation around the C-N amide bond. At lower temperatures, the interchange between rotamers would slow down on the NMR timescale, leading to sharper, distinct peaks for each conformer. At higher temperatures, these peaks would broaden and eventually coalesce as the rate of rotation increases. researchgate.net

Two-dimensional NMR techniques, such as HSQC and HMBC, would be crucial for unambiguously assigning the proton and carbon signals for each conformer and for establishing through-bond correlations. scielo.br The Nuclear Overhauser Effect (NOE) can provide through-space information, helping to differentiate between the cis and trans isomers by observing spatial proximities between the N-propyl group and the diphenylacetyl moiety. nih.govnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for Conformers of this compound This table is illustrative and based on general principles of amide NMR spectroscopy.

Proton Expected Chemical Shift (ppm) - trans isomer Expected Chemical Shift (ppm) - cis isomer
Phenyl-H 7.20-7.40 (m) 7.20-7.40 (m)
CH (diphenyl) ~5.0 (s) ~5.1 (s)
N-CH₂ (propyl) ~3.3 (t) ~3.1 (t)
CH₂ (propyl) ~1.6 (sextet) ~1.5 (sextet)

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound. europeanpharmaceuticalreview.com These methods are sensitive to the molecular environment, making them excellent for studying conformational changes and intermolecular interactions like hydrogen bonding. cardiff.ac.uk

For secondary amides, the N-H stretching vibration, typically observed in the region of 3390 ± 60 cm⁻¹, is a strong indicator of hydrogen bonding. esisresearch.org In the solid state, the presence of intermolecular N-H···O=C hydrogen bonds would cause a significant red shift (shift to lower wavenumber) and broadening of this band compared to its position in a dilute solution in a non-polar solvent.

Key vibrational modes for this compound would include:

C=O Stretching (Amide I band): This is one of the most intense and characteristic bands in the IR spectrum of amides, typically appearing in the 1630-1680 cm⁻¹ region. Its exact position is sensitive to the physical state, conformation, and hydrogen bonding.

N-H Bending (Amide II band): This mode, appearing around 1550 cm⁻¹, involves coupling of the N-H in-plane bend and C-N stretching vibrations. Its position is also conformation-dependent.

C-N Stretching (Amide III band): Found in the 1200-1300 cm⁻¹ range, this band is often complex and coupled with other vibrations.

Phenyl C-H and C=C vibrations: These will give rise to multiple sharp bands in the aromatic region (3000-3100 cm⁻¹ for C-H stretch, 1400-1600 cm⁻¹ for C=C stretch).

Aliphatic C-H vibrations: Stretching and bending modes from the propyl and diphenylmethyl groups will be observed below 3000 cm⁻¹.

Raman spectroscopy provides complementary information, as non-polar bonds and symmetric vibrations often give rise to strong Raman signals. europeanpharmaceuticalreview.com For instance, the symmetric stretching of the phenyl rings would be prominent in the Raman spectrum. Surface-Enhanced Raman Scattering (SERS) could be used to study the molecule's orientation on a metal surface, as the enhancement is greatest for vibrational modes perpendicular to the surface. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound This table is illustrative and based on typical values for related amide compounds.

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Notes
N-H Stretch IR, Raman 3300 - 3400 Sensitive to hydrogen bonding
Aromatic C-H Stretch IR, Raman 3000 - 3100
Aliphatic C-H Stretch IR, Raman 2850 - 3000
C=O Stretch (Amide I) IR 1630 - 1680 Strong intensity
N-H Bend (Amide II) IR 1510 - 1570

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound and for elucidating its fragmentation pathways under ionization. Techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can provide detailed structural information.

A study on deprotonated N,2-diphenylacetamides using ESI-MS/MS revealed characteristic fragmentation patterns. nih.gov The collision-induced dissociation (CID) of these compounds primarily generated four types of fragment ions: a benzyl (B1604629) anion, an aniline (B41778) anion, a phenyl-ethenone anion, and an isocyanato-benzene anion. The formation of the latter two ions was proposed to occur via a proton transfer within an ion-neutral complex. nih.gov

For this compound, the fragmentation in positive ion mode would likely proceed through several key pathways. The molecular ion [M]•+ would be observed, and its accurate mass measurement would confirm the molecular formula. Common fragmentation patterns for amides include:

α-cleavage: Cleavage of the bond adjacent to the nitrogen atom, leading to the loss of an ethyl group from the N-propyl chain to form a stable iminium ion.

McLafferty Rearrangement: If sterically feasible, this involves the transfer of a gamma-hydrogen from the N-propyl group to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond, resulting in the elimination of propene.

Cleavage of the C-N amide bond: This would lead to the formation of a diphenylacetyl cation [Ph₂CHCO]⁺ and a propyl-amine radical.

Formation of the diphenylmethyl cation: Cleavage of the C-C bond adjacent to the carbonyl group could produce the highly stable [Ph₂CH]⁺ cation (m/z 167).

Two-dimensional mass spectrometry (2D MS) could be employed to correlate precursor and fragment ions without prior isolation, which is particularly useful for analyzing complex mixtures. nih.gov

Table 3: Predicted Key Fragment Ions for this compound in ESI-MS

m/z (mass-to-charge ratio) Proposed Fragment Structure Fragmentation Pathway
253 [C₁₇H₁₉NO]⁺ Molecular Ion [M]⁺
224 [M - C₂H₅]⁺ α-cleavage at N-propyl group
210 [Ph₂CHCO]⁺ Cleavage of C-N bond
167 [Ph₂CH]⁺ Benzylic cleavage

X-ray Crystallography and Solid-State Structural Investigations of this compound and its Analogues

X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov While the crystal structure for this compound is not publicly available, analysis of a close analogue, 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide , offers significant insights into the likely solid-state conformation. nih.gov

In the crystal structure of this analogue, the acetamide group is nearly planar. The two phenyl rings are oriented at significant dihedral angles with respect to the acetamide plane, specifically 75.79 (5)° and 81.85 (6)°. nih.gov This twisted conformation minimizes steric hindrance between the bulky phenyl groups.

A crucial feature of the crystal packing is the formation of hydrogen-bonded dimers. Intermolecular N—H···N hydrogen bonds link pairs of molecules into inversion dimers, creating a characteristic R₂²(8) ring motif. nih.gov The crystal packing is further stabilized by C—H···π and π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

For this compound, a similar solid-state structure can be anticipated. The molecule would likely adopt a conformation that minimizes steric strain, with the phenyl rings twisted out of the plane of the amide group. In the crystal lattice, one would expect strong intermolecular N—H···O=C hydrogen bonds, linking the amide groups of neighboring molecules into chains or dimers. These hydrogen bonds are fundamental to the supramolecular architecture of amides in the solid state.

Table 4: Selected Crystallographic Data for the Analogue 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide Data from Fun, H.-K., et al. (2012). Acta Crystallogr Sect E Struct Rep Online, 68(Pt 5), o1312–o1313. nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.0263 (3)
b (Å) 9.9237 (3)
c (Å) 14.5422 (4)
β (°) 107.508 (1)
Hydrogen Bond Motif N—H···N forming R₂²(8) ring
C—H···π interactions Present

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Studies (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light, which is a property unique to chiral substances.

The compound this compound is achiral. It does not possess a stereocenter (a carbon atom attached to four different groups), nor does it exhibit other forms of chirality like atropisomerism under normal conditions. The molecule has a plane of symmetry that bisects the N-H bond and the C-C bond connecting the two phenyl groups. Therefore, it will not exhibit a Circular Dichroism spectrum.

Chiroptical spectroscopy would become applicable only if a chiral center were introduced into the molecule, for example, by substituting one of the phenyl rings or by using a chiral alkyl group in place of the n-propyl group (e.g., an s-butyl group). In such a case, CD spectroscopy would be a valuable tool for determining the absolute configuration of the enantiomers and studying their conformational preferences in solution.

Computational and Theoretical Chemistry of 2,2 Diphenyl N Propylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2,2-diphenyl-N-propylacetamide at the electronic level. These calculations, often employing methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can predict a variety of molecular attributes with high accuracy. nih.gov

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the interplay between the bulky diphenylmethyl group and the N-propylacetamide moiety. An analysis of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity. The phenyl rings are expected to be the primary sites of electron density in the HOMO, while the LUMO is likely to be distributed over the amide group, indicating its susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can further illuminate the bonding characteristics, revealing charge distribution and delocalization effects. The nitrogen and oxygen atoms of the amide group are anticipated to possess significant negative partial charges, while the adjacent carbonyl carbon and the alpha-carbon bearing the phenyl groups will exhibit positive charges.

Table 1: Predicted NBO Charges for Key Atoms in this compound (Note: These are hypothetical values based on typical charge distributions in similar molecules, as direct literature is unavailable.)

AtomPredicted Partial Charge (e)
Carbonyl Oxygen (O)-0.60 to -0.70
Amide Nitrogen (N)-0.40 to -0.50
Carbonyl Carbon (C=O)+0.50 to +0.60
Alpha-Carbon (C(Ph)2)+0.20 to +0.30

Conformational Analysis and Energy Landscapes

A potential energy surface (PES) scan, performed by systematically rotating these key dihedral angles, can identify stable conformers and the energy barriers between them. It is expected that the most stable conformers will exhibit minimal steric hindrance between the phenyl rings and the propyl group. The landscape of peptide conformations in water has been previously studied using enhanced conformational sampling methods. nih.gov Such methods could be applied to understand the conformational preferences of this compound.

Table 2: Key Dihedral Angles for Conformational Analysis

Dihedral AngleDescription
Ph-C-C=ORotation of the diphenylmethyl group
C-C-N-CRotation around the amide bond
C-N-C-CRotation of the propyl group

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: The vibrational frequencies can be calculated to predict the IR spectrum. Key predicted peaks would include the C=O stretching of the amide group (typically around 1650 cm⁻¹), N-H stretching (around 3300 cm⁻¹), and C-H stretching from the aromatic and aliphatic groups. Studies on similar molecules like N,N-dimethylacetamide have utilized such calculations to assign spectral bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and are highly dependent on the electronic environment of each nucleus. The aromatic protons are expected to appear in the 7.0-7.5 ppm range, while the aliphatic protons of the propyl group would be found at higher fields.

UV-Vis Spectroscopy: The electronic transitions can be calculated to predict the UV-Vis absorption spectrum. The phenyl groups are the primary chromophores, and it is anticipated that π-π* transitions will result in strong absorption in the UV region.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its flexibility and interactions with its environment. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field.

Dynamic Behavior and Flexibility of the Molecule

MD simulations can reveal the range of motion and flexibility of different parts of the molecule. The phenyl rings are expected to exhibit significant rotational and flapping motions. The propyl chain will also display considerable conformational freedom. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions can quantify this flexibility.

Intermolecular Interactions with Solvents or Model Systems

The interaction of this compound with solvents can be modeled using MD simulations. In an aqueous environment, the amide group will form hydrogen bonds with water molecules, influencing its solubility and conformational preferences. In non-polar solvents, van der Waals interactions will dominate. The study of these interactions is crucial for understanding its behavior in different chemical environments. Simulations on peptides in saline environments have shown the impact of ions on conformational stability, a methodology that could be extended to this compound. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis of amides like this compound. Reaction pathway modeling allows chemists to map the potential energy surface (PES) of a reaction, identifying the most likely route from reactants to products. A crucial element of this mapping is the characterization of transition states (TS), which are high-energy, transient molecular configurations that represent the energy barrier to a reaction. github.iomit.edu

The formation of the amide bond in this compound typically proceeds from its parent carboxylic acid, 2,2-diphenylacetic acid, and propylamine (B44156). The direct amidation of carboxylic acids and amines is a challenging reaction that often requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov Computational studies, often employing Density Functional Theory (DFT), are instrumental in understanding how catalysts or activating agents can lower the energy barrier of this transformation. researchgate.net

For instance, studies on the direct amidation of phenylacetic acid, a related structure, investigate various mechanistic pathways. nih.gov A common uncatalyzed pathway involves a zwitterionic intermediate, but calculations often show this to be energetically unfavorable in non-polar solvents. researchgate.net A more plausible neutral pathway involves the formation of a tetrahedral intermediate following the nucleophilic attack of the amine on the carboxylic acid's carbonyl carbon. The rate-limiting step is typically the dehydration of this intermediate.

Transition state theory is fundamental to this analysis. github.io A transition state is a first-order saddle point on the potential energy surface, having one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate. github.io Computational models can calculate the geometry and energy of these transition states, providing critical insights into the reaction's kinetics. For example, in the NiCl₂-catalyzed direct amidation of phenylacetic acid with benzylamine, computational studies could be used to model the interaction of the nickel catalyst with the carboxylic acid, stabilizing the transition state and lowering the activation energy. nih.gov

Table 1: Illustrative Calculated Energies for a Hypothetical Amidation Reaction Pathway

SpeciesMethodRelative Energy (kcal/mol)Key Geometric Feature
Reactants (Acid + Amine)DFT/B3LYP0.0-
Tetrahedral IntermediateDFT/B3LYP+15.2C-N bond formed
Transition State (TS)DFT/B3LYP+28.5Elongated C-OH bond
Products (Amide + Water)DFT/B3L YP-5.7-
Note: This data is hypothetical and serves to illustrate the typical energy profile calculated for an amidation reaction. Actual values would be specific to the reactants and computational methods used.

Structure-Activity Relationship (SAR) Studies in a Theoretical Context (e.g., Ligand-Receptor Modeling for research probes)

Theoretical Structure-Activity Relationship (SAR) studies use computational methods to correlate the chemical structure of a compound with its biological activity. For the 2,2-diphenylacetamide (B1584570) scaffold, which is found in several anticonvulsant agents, these studies are crucial for understanding how modifications to the molecule affect its interaction with biological targets like voltage-gated sodium channels. nih.govclinpgx.org

Ligand-receptor modeling, a key component of theoretical SAR, involves docking the compound into the active site of a target protein. researchgate.net This process predicts the preferred binding orientation and affinity of the molecule. For anticonvulsants related to the diphenylacetamide structure, studies have modeled their interaction with the inner pore of neuronal voltage-gated sodium channels. nih.govclinpgx.org These models suggest a common pharmacophore:

An aromatic ring engaging in an aromatic-aromatic interaction with a tyrosine residue.

A polar amide group that forms a hydrogen bond with the aromatic ring of a phenylalanine residue. nih.govclinpgx.org

A second aromatic ring that helps to physically block the channel pore. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.govnih.govunair.ac.id For a series of 2,2-diphenylacetamide analogs, a 3D-QSAR model could be developed. nih.gov This involves aligning the molecules and using statistical methods to identify regions where changes in properties like steric bulk or electrostatic potential lead to increased or decreased activity. Such models can guide the design of new, more potent compounds. nih.gov For example, a QSAR study might reveal that adding a hydrophobic substituent at a specific position on one of the phenyl rings enhances anticonvulsant activity. nih.gov

Table 2: Example of Key Interactions in Ligand-Receptor Modeling for a Diphenylacetamide Analog

Interacting Residue (Sodium Channel)Interaction TypePart of Ligand Involved
Phe-1764Amino-aromatic H-bondAmide group
Tyr-1771Aromatic-aromaticPhenyl ring 1
Leu-1465HydrophobicPhenyl ring 2
Source: Based on findings from studies on related anticonvulsant drugs. nih.gov

In Silico Screening and Virtual Library Design for Novel Chemical Probes

In silico screening and the design of virtual libraries are powerful computational techniques for discovering new bioactive molecules. deepdyve.complos.org These methods allow researchers to evaluate vast numbers of compounds computationally, prioritizing a smaller, more manageable set for chemical synthesis and experimental testing. nih.govcore.ac.uk

The 2,2-diphenylacetamide scaffold can serve as a starting point for creating a virtual library. nih.gov This process involves:

Scaffold Definition: The core 2,2-diphenylacetamide structure is defined.

Combinatorial Enumeration: A wide variety of chemical groups (R-groups) are computationally attached to specific points on the scaffold, such as the N-propyl group or positions on the phenyl rings. This can generate a virtual library containing millions of related but distinct compounds. nih.gov

Virtual Screening: This library is then screened against a biological target of interest using methods like molecular docking. plos.org The goal is to identify compounds that are predicted to bind strongly and specifically to the target. nih.govmdpi.com

For instance, to find new inhibitors for a specific enzyme, a virtual library based on the this compound scaffold could be generated with diverse substituents on the phenyl rings and different alkyl groups on the nitrogen. This library would then be docked into the enzyme's active site. The top-scoring compounds, those with the best-predicted binding energies and interaction profiles, would be considered "hits" and prioritized for synthesis. mdpi.com This approach significantly accelerates the early stages of drug discovery by focusing resources on the most promising candidates. nih.govcore.ac.uk

Advanced Analytical Methodologies in 2,2 Diphenyl N Propylacetamide Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate individual components from a mixture. For 2,2-diphenyl-N-propylacetamide, various chromatographic techniques are essential for isolation and purity evaluation.

Chiral chromatography is a specialized technique used to separate stereoisomers (enantiomers) of a chiral compound. A molecule is chiral if it is non-superimposable on its mirror image, typically due to the presence of a stereocenter. Examination of the structure of this compound reveals that the carbon atom bonded to the two phenyl groups is also bonded to a hydrogen atom and a carbonyl group, but it lacks a fourth different substituent. Therefore, it is not a stereocenter. As the molecule is achiral, enantiomeric resolution is not applicable.

Gas chromatography-mass spectrometry (GC-MS) is a vital tool for identifying volatile and semi-volatile compounds that may arise from the thermal or chemical decomposition of this compound. In a typical GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity in a capillary column before being fragmented and detected by a mass spectrometer.

While specific decomposition studies on this compound are not extensively documented, the fragmentation pattern can be predicted based on the known behavior of similar chemical structures, such as amides and compounds with diphenylalkane moieties. whitman.edulibretexts.org The high-energy electron impact ionization used in GC-MS would likely induce specific bond cleavages. The most probable fragmentation pathways include α-cleavage at the carbonyl group, cleavage of the amide bond (C-N bond), and McLafferty rearrangement. libretexts.org

Potential thermal decomposition could lead to the scission of the N-propyl group or the breakdown of the diphenylmethyl structure. cetjournal.itresearchgate.net A table of plausible decomposition or fragmentation products detectable by GC-MS is presented below.

Potential ProductChemical FormulaPlausible Origin
Diphenylmethane (B89790)C₁₃H₁₂Fragmentation of the core structure
BenzophenoneC₁₃H₁₀OOxidation and fragmentation
N-PropylamineC₃H₉NCleavage of the amide bond
DiphenylketeneC₁₄H₁₀ORearrangement and fragmentation
PropeneC₃H₆Elimination from the N-propyl group

This table is predictive, based on general fragmentation patterns of related chemical structures.

High-performance liquid chromatography (HPLC) is an indispensable technique for monitoring the progress of chemical reactions in real-time. For the synthesis of this compound, which typically involves the reaction of diphenylacetic acid or its derivative with N-propylamine, HPLC can be used to track the consumption of reactants and the formation of the final product.

A reversed-phase HPLC method is generally suitable for this purpose, where a nonpolar stationary phase is used with a polar mobile phase. By analyzing aliquots of the reaction mixture over time, chemists can determine the optimal reaction time and conditions. A typical HPLC setup for monitoring such a reaction would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid to improve peak shape. Detection is commonly performed using a UV detector, as the phenyl groups in the molecule absorb UV light effectively.

ParameterTypical ConditionPurpose
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Separation based on hydrophobicity
Mobile Phase Acetonitrile / Water with 0.1% Formic AcidElution of reactants and products
Elution Mode Isocratic or GradientIsocratic for simple mixtures; Gradient for complex reaction monitoring
Flow Rate 1.0 mL/minStandard analytical flow for efficient separation
Detector UV-Vis Detector (e.g., at 254 nm)Detection of aromatic compounds
Injection Volume 5-20 µLIntroduction of the sample into the system

This table represents a general method; specific parameters would require optimization.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as in research samples from biological or environmental studies, hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer superior selectivity and sensitivity. nih.gov LC-MS/MS combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.

In an LC-MS/MS experiment, the parent molecule is first separated by LC, then ionized (e.g., via electrospray ionization, ESI), and the resulting molecular ion is selected. This parent ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. nih.gov This process, known as multiple reaction monitoring (MRM), provides high specificity.

Research on the fragmentation of structurally similar deprotonated N,2-diphenylacetamides indicates that characteristic product ions are formed, including benzyl (B1604629) and aniline-type anions. nih.gov For this compound in positive ion mode, one would expect the protonated molecule [M+H]⁺ as the parent ion. Its fragmentation would likely yield ions corresponding to the loss of the N-propylamino group or cleavage of the diphenylmethyl structure.

Parent Ion (m/z)Proposed Product Ion (m/z)Fragmentation Pathway
[M+H]⁺ (254.15)167.08Loss of propylamine (B44156) (C₃H₉N)
[M+H]⁺ (254.15)196.11Loss of the propyl group and rearrangement
[M+H]⁺ (254.15)58.06Formation of the protonated propylamine fragment

This table is predictive and based on the analysis of related compounds. The exact masses and fragments would need to be confirmed experimentally.

Quantitative Method Development for Research Samples (e.g., Reaction Yields, Purity)

Developing a robust quantitative method is essential for determining the exact amount of this compound in a sample, whether for calculating reaction yields or assessing purity. researchgate.net LC-MS/MS is the preferred technique for this purpose due to its high sensitivity and specificity. nih.govcsuohio.edu

Method validation is a critical part of this process, ensuring the analytical procedure is suitable for its intended use. researchgate.net Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net A calibration curve is generated by analyzing standards of known concentrations to establish a linear relationship between concentration and instrument response. Accuracy is determined by comparing measured concentrations in spiked samples to their known values, while precision measures the repeatability of the results. researchgate.net

The table below summarizes the typical parameters and acceptance criteria for the validation of a quantitative LC-MS/MS method.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity (r²) Correlation coefficient of the calibration curve.r² ≥ 0.99
Range The concentration interval over which the method is precise and accurate.Defined by the calibration standards (e.g., 1-1000 ng/mL)
Accuracy (% Bias) Closeness of measured value to the true value.Within ±15% of the nominal value (±20% at LLOQ)
Precision (%CV) Repeatability (intra-day) and intermediate precision (inter-day).Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-Noise Ratio (S/N) ≥ 3
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be accurately quantified.Signal-to-Noise Ratio (S/N) ≥ 10

LLOQ: Lower Limit of Quantitation. These criteria are based on general regulatory guidelines for bioanalytical method validation.

Exploration of Research Applications and Interdisciplinary Relevance Non Clinical

Role as a Synthetic Intermediate in Complex Molecule Synthesis

While N-substituted 2-arylacetamides are recognized for their utility as ligands due to their excellent coordination abilities and as interesting compounds due to their structural similarities to natural products like benzylpenicillin, specific documented applications of 2,2-diphenyl-N-propylacetamide as a synthetic intermediate in the synthesis of more complex molecules are not extensively reported in the available literature. nih.gov The synthesis of related phenylacetamide derivatives has been explored as potential anticancer agents, suggesting the broader class of compounds is of interest in medicinal chemistry. nih.gov The synthesis of a related compound, 2-phenyl-N-propylacetamide, can be achieved through methods such as direct amidation, reductive amination, or transamidation. evitachem.com

Investigation in Materials Science Contexts (e.g., Polymer Chemistry, Self-Assembly)

Currently, there is a lack of specific research investigating this compound within the contexts of polymer chemistry or self-assembly. However, the self-assembly of molecules with similar structural motifs, such as diphenylalanine, has been a subject of significant interest. Diphenylalanine, a peptide composed of two phenylalanine residues, is known for its ability to self-assemble into structures with notable piezoelectric and mechanical properties. nih.govresearchgate.net This self-assembly can be controlled by applying an electric field during the process, leading to uniform polarization. nih.govresearchgate.net Furthermore, the self-assembly of peptide-DNA conjugates has been shown to create hierarchical and emergent superstructures that evolve over time. nih.gov These studies on related compounds highlight the potential for molecules containing phenyl and amide groups to participate in organized molecular assemblies, a field that could be explored for this compound in the future.

Use as a Structural Motif in the Development of Chemical Probes

Based on available scientific literature, there are no specific reports on the utilization of this compound as a primary structural motif in the development of chemical probes.

Studies on Amide Bond Stability and Cleavage in Chemical Systems

The amide bond is a remarkably stable functional group, a characteristic attributed to its resonance stabilization which imparts a partial double bond character to the C-N bond. nih.gov This stability is crucial for the structural integrity of peptides and proteins. nih.gov The rate of uncatalyzed hydrolysis of an amide bond at neutral pH is exceedingly slow, with a half-life estimated to be hundreds of years. nih.gov

However, the stability of the amide bond can be influenced by neighboring functional groups. Studies on model compounds have shown that the presence of nearby amino and carboxyl groups can significantly accelerate amide bond hydrolysis. nih.gov For instance, the hydrolysis of a bicyclic amide was found to be dependent on both of these groups, with a proposed mechanism involving a twisted amide intermediate and a rate-determining proton transfer. nih.gov The rate of this hydrolysis was observed to be pH-dependent, with the maximum rate occurring at a pD of 6.68 in one study. nih.gov

Kinetic Parameters for the Hydrolysis of a Model Bicyclic Amide

Buffer System pD kobs (min-1) Half-life (h)
Acetate 4.65 1.12 x 10-4 ~102.9
Acetate 5.20 1.45 x 10-4 ~79.7
Phosphate 6.68 1.85 x 10-4 ~62.5

This table is based on data for a model compound and is intended to illustrate the principles of amide bond cleavage, not direct data for this compound. Data adapted from a study on a bicyclic amide system. nih.gov

Photochemical and Radiolytic Decomposition Studies

There is currently no available information in the scientific literature regarding the photochemical or radiolytic decomposition of this compound.

Interactions with Biological Macromolecules: Mechanistic and Structural Insights (excluding clinical outcomes)

Direct studies on the interaction of this compound with biological macromolecules are not prevalent in the literature. However, insights can be drawn from related structures. For instance, the interaction of a divalent Smac-mimetic, which contains a central phenyl ring, with the BIR3 domain of the X-chromosome-linked inhibitor of apoptosis protein (XIAP) has been structurally characterized. nih.gov In this interaction, the central phenyl ring is situated in a cleft between two BIR3 molecules and is surrounded by specific amino acid residues, including Asn249, Pro251, Trp323, and Tyr324. nih.gov This highlights how phenyl groups can mediate interactions with protein surfaces.

Proteins are inherently dynamic molecules, capable of adopting multiple conformations that are crucial for their function and interactions with other molecules. wiley.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in providing atomic-resolution information on protein structure and dynamics. wiley.com The cyclic structure of the amino acid proline, for example, introduces rigid turns in a peptide chain and can influence the peptide's passage through the ribosomal exit tunnel during protein synthesis. embopress.org This demonstrates how the conformation of even small aliphatic groups can have significant structural consequences within a biological system.

Table of Mentioned Chemical Compounds

Compound Name
This compound
Benzylpenicillin
2-phenyl-N-propylacetamide
Diphenylalanine
2-Chloro-N-propylacetamide
N-Propylacetamide
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide
2-(4-Fluorophenyl)-N-phenylacetamide
2-hydroxy-2,2-diphenyl-N-propylacetamide

Future Directions and Emerging Research Avenues in the Study of 2,2 Diphenyl N Propylacetamide

The landscape of chemical research is in a constant state of evolution, driven by technological advancements and the pursuit of novel molecular functionalities. For a compound such as 2,2-diphenyl-N-propylacetamide, the future lies in leveraging cutting-edge methodologies to expand its chemical space, understand its fundamental properties with greater precision, and uncover applications beyond its currently understood potential. This section explores the emerging research avenues that are poised to define the next chapter in the scientific investigation of this compound and its analogues.

Q & A

Q. What are the recommended synthetic routes for 2,2-diphenyl-N-propylacetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 2,2-diphenylacetyl chloride with N-propylamine in anhydrous dichloromethane or tetrahydrofuran under inert conditions (e.g., nitrogen atmosphere). Temperature control (0–25°C) and slow addition of the acyl chloride minimize side reactions. Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases. Post-synthesis, purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the product in >90% yield .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to identify proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, methylene groups in the acetamide backbone).
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion [M+H]+^+ and fragmentation patterns. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are recommended for modeling. Basis sets such as 6-31G(d,p) balance accuracy and computational cost. Key analyses include:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
  • Electrostatic Potential (ESP) Maps : Visualize charge distribution for hydrogen-bonding interactions.
  • Thermochemical Data : Atomization energies and ionization potentials calculated using gradient-corrected functionals (e.g., B3LYP with exact-exchange terms) improve agreement with experimental data .

Q. What mechanistic insights can be gained from studying the hydrolysis of this compound under varying pH conditions?

Acidic hydrolysis (pH < 3) proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. In basic conditions (pH > 10), hydroxide ions directly attack the carbonyl carbon. Kinetic studies using UV-Vis spectroscopy or 1^1H NMR to track reaction rates at 25–80°C can reveal activation parameters (ΔH^\ddagger, ΔS^\ddagger). Isotopic labeling (18^{18}O in H2_2O) helps confirm cleavage pathways .

Q. How should researchers address contradictions between experimental and computational data for this compound?

Discrepancies in bond lengths or thermochemical properties (e.g., enthalpy of formation) may arise from approximations in DFT functionals. To resolve this:

  • Validate computational models against high-resolution crystallographic data (if available).
  • Compare multiple functionals (e.g., B3LYP vs. M06-2X) and basis sets.
  • Incorporate solvent effects via implicit models (e.g., PCM) or explicit solvent molecules in simulations .

Methodological Considerations

Q. What strategies are recommended for improving the stability of this compound in long-term storage?

Store the compound in amber vials under inert gas (argon) at –20°C to prevent oxidation and moisture absorption. For solutions, use anhydrous dimethyl sulfoxide (DMSO) or acetonitrile. Stability is monitored via periodic HPLC analysis; degradation products (e.g., hydrolyzed carboxylic acid derivatives) are identified via LC-MS .

Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

  • Core Modifications : Vary the propyl group (e.g., cyclopropyl, isopropyl) to assess steric effects.
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro, fluoro) on phenyl rings to modulate electronic properties. Biological assays (e.g., enzyme inhibition) paired with DFT-derived descriptors (e.g., logP, polar surface area) establish quantitative SAR models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.